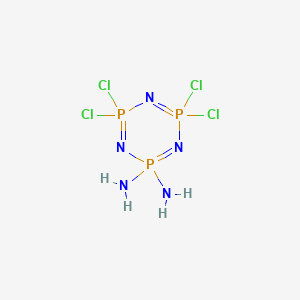
E5,4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E5,4 is a chemical compound known for its unique structure and properties It belongs to the class of triazatriphosphinines, which are characterized by the presence of nitrogen and phosphorus atoms in a ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E5,4 typically involves the reaction of phosphorus trichloride with a suitable nitrogen-containing precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum chloride, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
E5,4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazatriphosphinines with different functional groups.
科学的研究の応用
E5,4 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex phosphorus-nitrogen compounds. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers. It is also used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of E5,4 involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its chlorine atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Tetrachloro-o-benzoquinone: A compound with a similar chlorine content but different structural framework.
Tetrachloro-1,4-benzoquinone: Another chlorine-rich compound with distinct chemical properties.
2,3,5,6-tetrachloro-1,4-benzoquinone: Shares some reactivity patterns with E5,4 but differs in structure and applications.
Uniqueness
This compound is unique due to its triazatriphosphinine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
10535-05-4 |
|---|---|
分子式 |
Cl4H4N5P3 |
分子量 |
308.8 g/mol |
IUPAC名 |
4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine |
InChI |
InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2 |
InChIキー |
OEASWXZMEMCUFK-UHFFFAOYSA-N |
SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
正規SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
Key on ui other cas no. |
10535-05-4 |
同義語 |
4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















